molecular formula C9H8Cl2FNO2 B13839405 4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide

4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide

Cat. No.: B13839405
M. Wt: 252.07 g/mol
InChI Key: UCWGYHLUADCZEQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluoro-N-methoxy-N-methyl-benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of chloro, fluoro, methoxy, and methyl groups attached to a benzamide core, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.

    Methoxylation: Introduction of the methoxy group using sodium methoxide.

    Amidation: Formation of the benzamide structure through the reaction of the halogenated intermediate with N-methoxy-N-methylamine.

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

4,5-Dichloro-2-fluoro-N-methoxy-N-methyl-benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dichloro-2-fluoro-N-methoxy-N-methyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide include other halogenated benzamides and fluorinated aromatic compounds. These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical reactivity and biological activity. Examples include:

  • N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
  • 2,4-Dichloro-5-fluoropyrimidine
  • Fluorinated quinolines

Properties

Molecular Formula

C9H8Cl2FNO2

Molecular Weight

252.07 g/mol

IUPAC Name

4,5-dichloro-2-fluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H8Cl2FNO2/c1-13(15-2)9(14)5-3-6(10)7(11)4-8(5)12/h3-4H,1-2H3

InChI Key

UCWGYHLUADCZEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1F)Cl)Cl)OC

Origin of Product

United States

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